molecular formula C15H16N2O3S B2984780 N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide CAS No. 765285-31-2

N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide

Cat. No. B2984780
CAS RN: 765285-31-2
M. Wt: 304.36
InChI Key: VNJULVDLGNGIED-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide, also known as DMMA, is a synthetic compound that belongs to the class of nicotinamide derivatives. DMMA has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide exerts its pharmacological effects by modulating various signaling pathways in cells. In cancer cells, N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide induces cell cycle arrest by inhibiting the expression of cyclin-dependent kinases (CDKs) and cyclins. N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide also activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. In inflammatory cells, N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in the production of pro-inflammatory cytokines. In neurons, N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide improves mitochondrial function by increasing the expression of mitochondrial biogenesis-related genes and reducing oxidative stress.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide has been shown to have various biochemical and physiological effects in cells and animal models. In cancer cells, N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide inhibits cell proliferation, migration, and invasion. Inflammatory cells treated with N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide show reduced production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In animal models of neurodegenerative disorders, N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide has been shown to improve cognitive function and reduce neuronal damage.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide has some limitations, such as its low bioavailability and potential toxicity at high doses.

Future Directions

For N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide research include investigating its potential therapeutic applications in other diseases, optimizing its pharmacokinetic properties, and developing more potent and selective analogs. Additionally, the mechanism of action of N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide needs to be further elucidated to understand its molecular targets and signaling pathways.

Synthesis Methods

N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide can be synthesized by the reaction of 3,4-dimethoxybenzaldehyde with methylthioacetic acid, followed by the reaction with nicotinoyl chloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide has also been studied for its anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. Moreover, N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide has been shown to have neuroprotective effects by reducing oxidative stress and improving mitochondrial function.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-19-12-7-6-10(9-13(12)20-2)17-14(18)11-5-4-8-16-15(11)21-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJULVDLGNGIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(N=CC=C2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326530
Record name N-(3,4-dimethoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832877
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

765285-31-2
Record name N-(3,4-dimethoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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